molecular formula C13H6Cl3NO3 B5851158 (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone

Cat. No.: B5851158
M. Wt: 330.5 g/mol
InChI Key: XVVFUZRHVSFNQA-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is an aromatic ketone compound characterized by the presence of chloro and nitro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: (2-amino-4-nitrophenyl)(3,4-dichlorophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic ketone structures.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets through its nitro and chloro substituents, which can form reactive intermediates. These intermediates can interact with proteins, DNA, or other cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • (2-chloro-4-nitrophenyl)(phenyl)methanone
  • (4-chloro-3-nitrophenyl)(phenyl)methanone
  • (2-chloro-4-nitrophenyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone

Comparison: (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is unique due to the presence of multiple chloro substituents on the aromatic rings, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these features are advantageous.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFUZRHVSFNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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